Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
For Immediate Release
This technical guide provides an in-depth analysis of the structure elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Identity and Structure
Systematic Name: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Molecular Formula: C₁₀H₇FN₄
Molecular Weight: 202.19 g/mol
The fundamental structure of this compound, a substituted aminopyrazole, is a critical determinant of its chemical reactivity and biological activity. The elucidation of this structure relies on a combination of synthetic methodology and spectroscopic analysis.
Caption: Chemical structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.
Synthesis and Characterization
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is efficiently achieved through a regioselective, one-step Michael-type addition reaction.[1][2] This method offers high yields and excellent purity, precluding the formation of isomeric byproducts.[1][2]
Experimental Protocol: Synthesis
A solution of 4-fluorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared in a 25 mL glass reactor under a nitrogen atmosphere with magnetic stirring. To this solution, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then brought to reflux and maintained at that temperature for approximately 4 hours.[3]
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
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The crude product is diluted with ethyl acetate (50 mL) and washed with water (30 mL).[3]
-
The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[3]
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The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 6:1 and gradually increasing the polarity to 4:1) to yield the title compound as a white powder.[2]
Spectroscopic Data and Structural Elucidation
The definitive structure of the synthesized compound is confirmed through a comprehensive analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following data was obtained in CDCl₃.[2]
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Assignment | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| Pyrazole-H | 7.63 (s, 1H) | 141.6 |
| -NH₂ | 4.65 (s, br, 2H) | - |
| Phenyl-H (ortho to N) | 7.45-7.42 (m, 2H) | 126.3 |
| Phenyl-H (ortho to F) | 7.23-7.17 (m, 2H) | 116.8 |
| Pyrazole-C-CN | - | 75.8 |
| Pyrazole-C-NH₂ | - | 150.4 |
| -C≡N | - | 113.9 |
| Phenyl-C-N | - | 133.1 |
| Phenyl-C-F | - | 162.2 (d, ¹JCF = 248.6 Hz) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Table 2: Mass Spectrometry Data
| Technique | Result | Interpretation |
| MS (m/z) | Calc. 202.06; found: 203.0 [M⁺ + 1] | Confirms the molecular weight of the target compound. |
Infrared (IR) Spectroscopy
While specific IR data for the 4-fluoro derivative is not detailed in the primary literature, characteristic vibrational frequencies for this class of compounds can be predicted based on analogues.[4][5]
Table 3: Predicted FT-IR Characteristic Peaks
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3450 - 3300 |
| C≡N (Nitrile) | Stretching | 2230 - 2210 |
| C=C / C=N (Aromatic/Pyrazole) | Stretching | 1640 - 1500 |
| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 |
| C-N | Stretching | 1350 - 1250 |
Logical Workflow for Structure Elucidation
The process of confirming the molecular structure follows a logical progression from synthesis to comprehensive spectroscopic analysis.
Caption: Logical workflow for the synthesis and structure elucidation of the title compound.
Conclusion
The structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has been unequivocally established through a combination of a highly regioselective synthesis and comprehensive spectroscopic analysis, including NMR and mass spectrometry. The presented data and protocols provide a solid foundation for the use of this molecule as a versatile intermediate in the design and synthesis of new bioactive compounds for the pharmaceutical and agrochemical industries.
References
- 1. scispace.com [scispace.com]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
